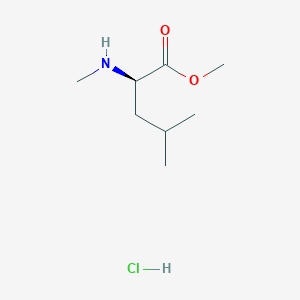
Dysprosium tetracarbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium tetracarbide is a chemical compound that contains four carbon atoms and one dysprosium atom. It is a rare earth metal and is a member of the lanthanide series. Dysprosium tetracarbide is a highly reactive compound and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of dysprosium tetracarbide is not well understood. However, it is believed that dysprosium tetracarbide interacts with other compounds in a way that enhances their magnetic and superconducting properties.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of dysprosium tetracarbide. However, it is known that dysprosium is a rare earth metal that can accumulate in the body and cause toxicity. Therefore, caution should be exercised when handling dysprosium tetracarbide.
Avantages Et Limitations Des Expériences En Laboratoire
Dysprosium tetracarbide has several advantages for lab experiments. It is a highly reactive compound that can be used to enhance the properties of other compounds. It is also relatively easy to synthesize and can be produced in a laboratory setting. However, dysprosium tetracarbide is a rare and expensive compound, which can limit its use in some experiments.
Orientations Futures
For dysprosium tetracarbide research include the development of higher magnetic and superconducting properties and further understanding of its mechanism of action.
Méthodes De Synthèse
Dysprosium tetracarbide can be synthesized by reacting dysprosium metal with carbon monoxide gas at high temperature and pressure. This reaction produces dysprosium tetracarbide as a black solid. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Dysprosium tetracarbide has various scientific research applications. It is used in the production of magnetic materials, such as dysprosium-cobalt magnets, which have high magnetic properties. Dysprosium tetracarbide is also used in the production of high-temperature superconductors, which have potential applications in energy storage and transmission.
Propriétés
Numéro CAS |
12543-88-3 |
|---|---|
Nom du produit |
Dysprosium tetracarbide |
Formule moléculaire |
C4H2Dy-2 |
Poids moléculaire |
212.56 g/mol |
Nom IUPAC |
dysprosium;ethyne |
InChI |
InChI=1S/2C2H.Dy/c2*1-2;/h2*1H;/q2*-1; |
Clé InChI |
WSBDJAXQWHCAGF-UHFFFAOYSA-N |
SMILES |
C#[C-].C#[C-].[Dy] |
SMILES canonique |
C#[C-].C#[C-].[Dy] |
Synonymes |
DYSPROSIUM TETRACARBIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)

